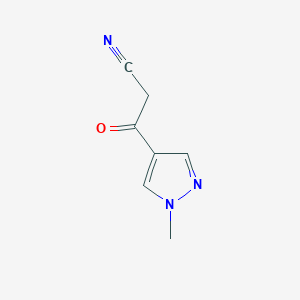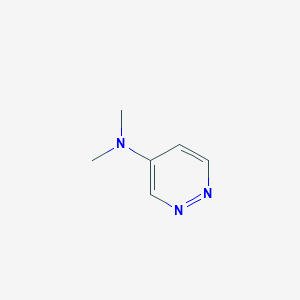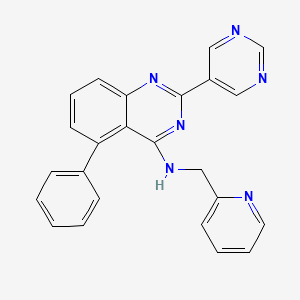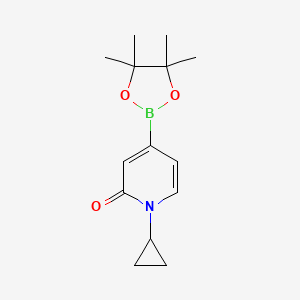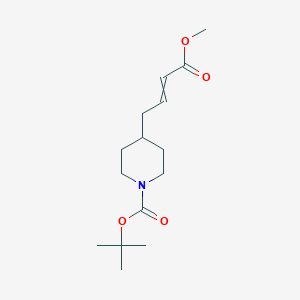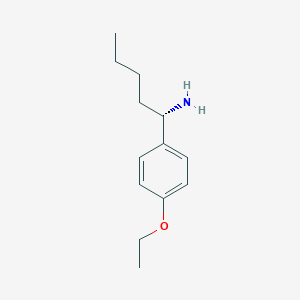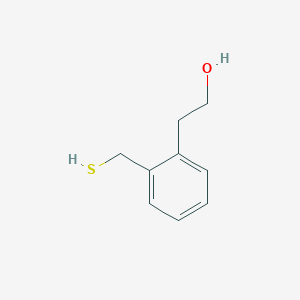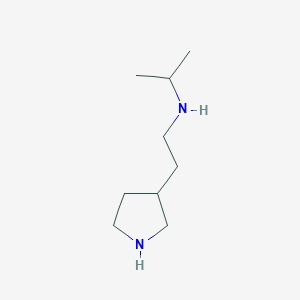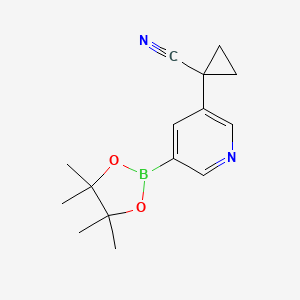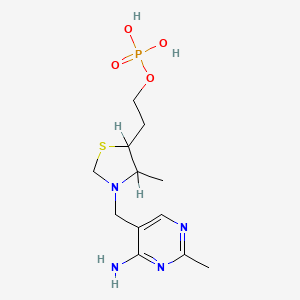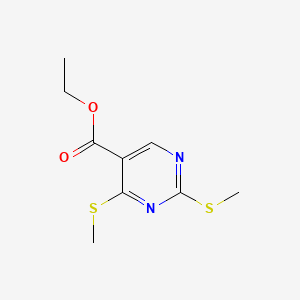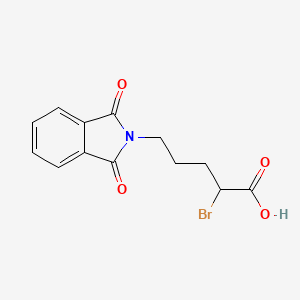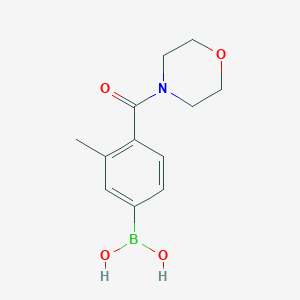
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine-4-carbonyl group and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of Substituents: The morpholine-4-carbonyl group and the methyl group are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
科学研究应用
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of molecular probes and sensors due to its ability to form reversible covalent bonds with diols and other biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of (3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the design of molecular sensors and drug molecules that target specific biomolecules.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
3-(Morpholine-4-carbonyl)phenylboronic Acid Pinacol Ester: A derivative with a pinacol ester protecting group.
Uniqueness
(3-Methyl-4-(morpholine-4-carbonyl)phenyl)boronic acid is unique due to the presence of both a morpholine-4-carbonyl group and a methyl group on the phenyl ring. This combination of substituents provides distinct chemical properties and reactivity, making it a valuable compound in various applications.
属性
分子式 |
C12H16BNO4 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC 名称 |
[3-methyl-4-(morpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c1-9-8-10(13(16)17)2-3-11(9)12(15)14-4-6-18-7-5-14/h2-3,8,16-17H,4-7H2,1H3 |
InChI 键 |
WFOCLTOELXMSLS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


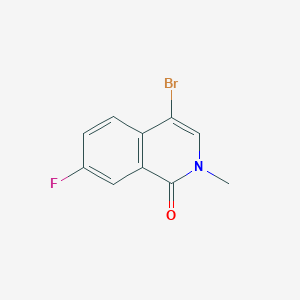
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)
